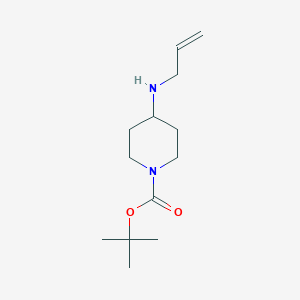

1-Boc-4-Allylaminopiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(prop-2-enylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h5,11,14H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCWMJCGCXTVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595532 | |

| Record name | tert-Butyl 4-[(prop-2-en-1-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235420-68-5 | |

| Record name | tert-Butyl 4-[(prop-2-en-1-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)

A Note on the Subject Compound: Initial searches for "1-Boc-4-allylaminopiperidine" did not yield specific technical data. However, extensive information is available for the structurally similar and highly relevant compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-anilinopiperidine or 1-Boc-4-AP. This compound is a critical intermediate in the synthesis of fentanyl and its analogs. This guide will focus on 1-Boc-4-AP, assuming it to be the intended subject of interest for researchers in drug development.

Introduction

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) is a synthetic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1] Its core structure, featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a phenylamino (anilino) group at the 4-position, makes it a versatile building block for a range of biologically active molecules.[1] Notably, 1-Boc-4-AP is a well-established precursor in the synthesis of 4-anilinopiperidine, a key component for creating potent analgesics such as fentanyl and its derivatives.[2][3] Due to its role in the illicit manufacture of controlled substances, 1-Boc-4-AP is a regulated chemical in many jurisdictions, including being classified as a DEA List 1 Chemical in the United States.[2][4] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and safe handling for research and forensic applications.[3]

Chemical and Physical Properties

The fundamental physicochemical properties of 1-Boc-4-AP are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [3][5] |

| Molar Mass | 276.37 g/mol | [2][5] |

| IUPAC Name | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | [2] |

| CAS Number | 125541-22-2 | [2][3][5] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | DMF: 15 mg/mLDMSO: 25 mg/mLEthanol: 25 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [3] |

| UV max (λmax) | 249 nm | [3] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 5 years (under proper storage) | [3] |

Synthesis and Reaction Pathways

The primary and most efficient synthesis of 1-Boc-4-AP is achieved through reductive amination. This process is favored for its operational simplicity and high yield.[1]

Reductive Amination Protocol

A common and effective method involves the reaction of N-tert-butoxycarbonyl-4-piperidone with aniline in the presence of a reducing agent.[6][7]

Step-by-Step Methodology:

-

Dissolve N-Boc-4-piperidinone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane.[7]

-

Cool the mixture in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled solution.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]

-

Quench the reaction by adding an aqueous solution of 2M NaOH and stir for 1 hour.[7]

-

Perform a liquid-liquid extraction using dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[6][7]

The reaction scheme is depicted below:

Caption: Reductive amination synthesis of 1-Boc-4-AP.

Core Reactivity and Further Transformations

1-Boc-4-AP is a stable intermediate, but its functional groups allow for several key transformations, which are fundamental to its utility in drug synthesis.

-

Boc Deprotection: The tert-butoxycarbonyl protecting group can be readily removed under acidic conditions (e.g., using 4M HCl in 1,4-dioxane) to yield 4-anilinopiperidine.[7] This is a crucial step in the synthesis of fentanyl and its analogs.

-

N-Alkylation/N-Acylation: The secondary amine of the anilino group can undergo further reactions such as alkylation or acylation, though this is less common than reactions following Boc deprotection.

The primary synthetic utility of 1-Boc-4-AP is its conversion to fentanyl. This multi-step process is outlined below:

Caption: Synthetic pathway from 1-Boc-4-AP to Fentanyl.

Applications in Research and Drug Development

The principal application of 1-Boc-4-AP is as a registered intermediate in the synthesis of opioid analgesics.[3] Its structure is a key scaffold for molecules targeting opioid receptors. Researchers in medicinal chemistry utilize this and similar compounds to:

-

Develop Novel Analgesics: By modifying the core piperidine structure, new fentanyl analogs with potentially different potency, duration of action, and side-effect profiles can be explored.

-

Create Analytical Reference Standards: Pure 1-Boc-4-AP serves as an analytical reference standard for forensic and toxicological analysis to identify its presence in illicitly produced substances.[3]

-

Probe Receptor Interactions: The 4-anilinopiperidine core is a valuable tool in structure-activity relationship (SAR) studies to understand how ligands bind to and activate opioid receptors.

Safety, Handling, and Regulatory Status

Hazard Identification

1-Boc-4-AP is classified as a hazardous substance. According to GHS classifications, it is:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment: Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[9][10]

-

Handling: Avoid dust formation and inhalation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8][10]

Storage and Stability

Store in a tightly closed container in a dry, cool, and well-ventilated place at -20°C for long-term stability.[3] It is incompatible with strong oxidizing agents and strong acids.[9][10]

Regulatory Information

1-Boc-4-AP is a DEA List 1 chemical in the United States.[2][4] All handlers (manufacturers, distributors, importers, and exporters) must comply with DEA regulations, including registration, record-keeping, and security requirements.[4]

Conclusion

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is a pivotal chemical intermediate with significant applications in the synthesis of potent opioids. Its well-defined chemical properties and reactivity make it an essential building block for researchers in drug discovery and a compound of interest for forensic chemists. However, its role as a fentanyl precursor necessitates strict adherence to safety protocols and regulatory controls. A thorough understanding of its chemistry and handling requirements is paramount for its legitimate use in scientific research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. Available from: [Link]

-

Wikipedia (2023). 1-Boc-4-AP. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736817, 1-Boc-4-(aminomethyl)piperidine. Available from: [Link]

-

Federal Register (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Available from: [Link]

- Google Patents (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Chem-Impex (2024). 1-Boc-4-cyclopropylaminopiperidine. Available from: [Link]

-

Defense Technical Information Center (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]

Sources

- 1. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]

- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

- 5. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Boc-4-Allylaminopiperidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-allylaminopiperidine, a versatile piperidine derivative with significant potential in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to offer robust, field-proven insights into its synthesis, characterization, and potential applications.

Introduction to this compound

This compound, systematically named tert-butyl 4-(allylamino)piperidine-1-carboxylate, is a synthetic building block featuring a piperidine core. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and an allyl amine substituent at the 4-position. The Boc group enhances the molecule's solubility in organic solvents and prevents unwanted side reactions at the piperidine nitrogen, making it a stable and versatile intermediate for further chemical modifications. The allyl group provides a reactive handle for a variety of chemical transformations, including but not limited to, Heck coupling, hydroformylation, and Sharpless asymmetric dihydroxylation, thus expanding its utility in the synthesis of complex molecules.

While a specific CAS number for this compound is not readily found in major chemical databases, the existence of a closely related analog, tert-butyl 4-(allylamino)-2,2-dimethylpiperidine-1-carboxylate (CAS Number: 2007181-20-4), confirms the stability and accessibility of this structural motif.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

Two primary synthetic routes are proposed for the efficient preparation of this compound, starting from commercially available precursors. The choice between these methods may depend on reagent availability, scale, and desired purity.

Method 1: Reductive Amination of 1-Boc-4-piperidone

This is a highly efficient and widely used method for the synthesis of N-substituted amines.[2][3] The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ.

Workflow:

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add allylamine (1.1-1.5 eq).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium ion intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Method 2: N-Allylation of 1-Boc-4-aminopiperidine

This method involves the direct alkylation of the primary amine of 1-Boc-4-aminopiperidine with an allyl halide. This is a straightforward approach, though it may require careful control of stoichiometry to avoid dialkylation.

Workflow:

Caption: N-allylation workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq), to the solution.

-

Allylation: Add allyl bromide (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired product.

Physicochemical Properties and Characterization

The predicted physicochemical properties of this compound are summarized in the table below, based on the properties of its precursors and related structures.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₃H₂₄N₂O₂ | Based on the structure |

| Molecular Weight | 240.34 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow oil or low melting solid | Similar to other N-alkylated 1-Boc-4-aminopiperidine derivatives |

| Solubility | Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol) | The Boc group and alkyl chain enhance organic solubility. |

| Boiling Point | > 300 °C (estimated) | High boiling point is expected due to the molecular weight and polar functional groups. |

| pKa | ~9.5-10.5 (for the secondary amine) | The piperidine ring nitrogen is basic; the exact value is influenced by the allyl group. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Expected signals would include the characteristic singlet for the tert-butyl protons of the Boc group at ~1.4 ppm. The protons of the piperidine ring would appear as multiplets in the range of 1.2-3.0 ppm and 3.8-4.2 ppm. The allyl group would show characteristic signals: a doublet for the CH₂ adjacent to the nitrogen, a multiplet for the vinyl CH, and two multiplets for the terminal vinyl CH₂ protons.

-

¹³C NMR: The spectrum would show signals for the carbonyl and quaternary carbons of the Boc group around 155 ppm and 80 ppm, respectively. The carbons of the piperidine ring would resonate in the 30-55 ppm range. The three distinct carbons of the allyl group would also be present.

-

Mass Spectrometry (ESI-MS): A prominent peak for the protonated molecule [M+H]⁺ would be expected at m/z 241.19.

Applications in Drug Discovery and Medicinal Chemistry

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds.[4][5][6][7] The introduction of an N-allyl group on this scaffold further enhances its utility as a versatile intermediate for the synthesis of novel drug candidates.

Potential Therapeutic Areas:

-

Oncology: Piperidine derivatives are integral to the structure of numerous kinase inhibitors and other anti-cancer agents.[8] The allyl group of this compound can be further functionalized to explore structure-activity relationships (SAR) in the development of new oncology drugs.

-

Neuroscience: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), including treatments for neurodegenerative diseases and psychiatric disorders.[7] The lipophilicity and conformational flexibility of the this compound core make it an attractive starting point for the synthesis of novel CNS-active compounds.

-

Infectious Diseases: 4-aminopiperidine derivatives have been investigated as potential antiviral and antibacterial agents. For instance, they are key building blocks for certain CCR5 antagonists used as HIV-1 entry inhibitors.[4]

-

Pain Management: N-substituted 4-aminopiperidines have been explored as N-type calcium channel blockers for the treatment of pain and neuropathic pain.[5]

The Boc-protected nitrogen allows for selective modification at the 4-position, and subsequent deprotection under acidic conditions provides a secondary amine that can be further elaborated, making this compound a valuable and flexible building block in the drug discovery pipeline.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. While direct literature on this specific compound is sparse, its synthesis can be reliably achieved through well-established methods such as reductive amination or N-allylation. Its unique combination of a protected piperidine core and a reactive allyl functionality makes it an ideal starting material for the construction of diverse and complex molecular architectures for the development of new therapeutic agents across various disease areas. This guide provides a solid foundation for researchers and scientists to synthesize, characterize, and utilize this promising building block in their research endeavors.

References

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. Retrieved from [Link]

- Gong, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3435-3438.

- Di Fabio, R., et al. (2003). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 46(18), 3873-3883.

- Ghelardini, C., et al. (1998). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Il Farmaco, 53(8-9), 586-593.

-

United Nations Economic and Social Council. (2024, January 4). Note verbale dated 4 January 2024 from the President of the International Narcotics Control Board addressed to the Chair of the Commission on Narcotic Drugs. Retrieved from [Link]

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

- Li, Y., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Manufacturing and Computer Technology (ICMMCT 2016).

-

ResearchGate. (n.d.). Structure of N-(piperidine-4-yl) benzamide derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- The Center for Forensic Science Research & Education. (2024, June). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.

-

Regulations.gov. (2022, September 22). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

- National Center for Biotechnology Information. (2019).

- National Center for Biotechnology Information. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(11), 1184-1189.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21940085, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Searching the reductive amination involved in the synthesis of fentanyl in WebReactions. Retrieved from [Link]

- MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(13), 4235.

Sources

- 1. 2007181-20-4|tert-Butyl 4-(allylamino)-2,2-dimethylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

1-Boc-4-Allylaminopiperidine molecular weight and formula

It appears there may be a misunderstanding regarding the chemical entity "1-Boc-4-Allylaminopiperidine." Following a comprehensive search of chemical databases and scientific literature, no direct references or data were found for a compound with this specific name.

However, extensive information is available for a closely related and structurally similar compound, 1-Boc-4-(phenylamino)piperidine , also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate. It is possible that "allylaminopiperidine" was a typographical error for "anilinopiperidine" or "phenylaminopiperidine".

To provide a relevant and accurate technical guide, could you please confirm if 1-Boc-4-(phenylamino)piperidine is the intended compound of interest?

For your reference, here is a summary of the key data for 1-Boc-4-(phenylamino)piperidine :

Synonyms: 4-ANBocP, N-Boc-4-AP, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate[1]

Molecular Formula and Weight

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-anilinopiperidine-1-carboxylate | PubChem[2] |

| CAS Number | 125541-22-2 | Cayman Chemical[1] |

| Appearance | Crystalline solid | Cayman Chemical[1] |

| Purity | ≥98% | Cayman Chemical[1] |

| Solubility | DMF: 15 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | Cayman Chemical[1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 | Wikipedia[3] |

| InChI Key | HTIWISWAPVQGMI-UHFFFAOYSA-N | Wikipedia[3] |

Regulatory and Safety Information

1-Boc-4-(phenylamino)piperidine is recognized as a precursor in the synthesis of fentanyl and its analogues.[3] Due to its use in the illicit manufacture of controlled substances, it is a regulated chemical in many jurisdictions. For instance, in the United States, it is classified as a DEA List 1 Chemical.[2][3]

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Applications in Research and Synthesis

This compound is a key intermediate in medicinal chemistry and pharmaceutical development.[4] Its primary utility lies in the synthesis of 4-anilinopiperidine derivatives, which form the core structure of potent analgesics, including fentanyl.[1][3] The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions at the aniline nitrogen before its removal under acidic conditions.

Awaiting your clarification to proceed with the in-depth technical guide on the correct molecule.

Sources

1-Boc-4-Allylaminopiperidine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Boc-4-Allylaminopiperidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (tert-butyl 4-(allylamino)piperidine-1-carboxylate). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to explore the underlying physicochemical principles that govern the compound's solubility. We will dissect the molecular structure to predict its behavior in various organic solvents, provide a framework for empirical determination, and offer detailed experimental protocols. This guide is structured to empower scientists with the foundational knowledge required for efficient process development, from reaction setup and workup to purification and formulation.

Introduction: The Significance of Solubility Profiling

This compound is a substituted piperidine derivative. Piperidine rings are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The Boc (tert-butoxycarbonyl) group serves as a common protecting group in organic synthesis, allowing for selective reactions at other sites of the molecule. The allylaminopiperidine core makes it a valuable intermediate for the synthesis of more complex molecules.

Understanding the solubility of such an intermediate is a cornerstone of successful chemical synthesis and process development. The choice of solvent directly impacts reaction kinetics, impurity profiles, and the feasibility of downstream processing, including extractions, crystallizations, and chromatography. An informed solvent selection, grounded in solubility data, can prevent costly batch failures, improve yields, and ensure the desired purity of the final compound.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like."[2] To predict the solubility of this compound, we must analyze its constituent parts:

-

Piperidine Ring: A saturated, non-aromatic heterocyclic amine. While the nitrogen atom introduces polarity and a site for hydrogen bonding, the hydrocarbon backbone is non-polar.

-

1-Boc Group (tert-butoxycarbonyl): This is a large, sterically bulky, and predominantly non-polar (lipophilic) group. It significantly increases the hydrocarbon character of the molecule and masks the hydrogen-bond donating ability of the piperidine nitrogen.

-

4-Allylamino Group: This group introduces two key features:

-

A secondary amine (-NH-) : This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3] This feature enhances solubility in polar, protic solvents.

-

An allyl group (-CH₂-CH=CH₂) : A small, non-polar hydrocarbon chain that contributes to the molecule's overall non-polar character.

-

Overall Molecular Character: The molecule presents a duality. It possesses a significant non-polar surface area due to the Boc group and hydrocarbon components, but also contains polar nitrogen atoms and a hydrogen-bond-donating secondary amine. This structure suggests that the compound will be most soluble in solvents that can effectively solvate both its polar and non-polar regions.

Predicted Solubility Behavior:

-

Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene): Solubility is expected to be low to moderate . The large non-polar Boc group and hydrocarbon framework will interact favorably with these solvents via van der Waals forces. However, the polar secondary amine group is not well-solvated, limiting overall solubility.[4]

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solubility is predicted to be good to high . These solvents possess a significant dipole moment, allowing them to solvate the polar amine portion of the molecule effectively. Their organic nature also accommodates the non-polar regions. Solvents like DMSO and DMF are particularly powerful due to their high polarity. A structurally similar compound, 4-Anilino-1-Boc-piperidine, is reported to be soluble in DMSO and DMF.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Solubility is expected to be good to high . These solvents can engage in hydrogen bonding with the secondary amine, providing a strong, favorable interaction that promotes dissolution.[6] Ethanol is a known solvent for the related 4-anilino-1-Boc-piperidine.[5]

-

Water: Solubility is predicted to be very low . Despite the presence of hydrogen-bonding sites, the large, hydrophobic Boc group and the overall hydrocarbon structure dominate, making the molecule poorly soluble in aqueous media. The solubility of amines in water decreases significantly as the number of carbon atoms increases.[3][4]

Quantitative Solubility Data

Exhaustive quantitative solubility data for this compound is not widely available in the published literature. Therefore, the following table summarizes the predicted qualitative solubility based on the physicochemical analysis. For comparative context, publicly available data for the structurally related precursor, 4-Anilino-1-Boc-piperidine, is included.

| Solvent Class | Solvent Example | Polarity Index (P')[7] | Predicted Solubility of this compound | Comparative Data: 4-Anilino-1-Boc-piperidine Solubility[5] |

| Non-Polar | Toluene | 2.4 | Low to Moderate | Not Reported |

| Hexane | 0.1 | Low | Not Reported | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Good | Not Reported |

| Tetrahydrofuran (THF) | 4.0 | Good | Not Reported | |

| Ethyl Acetate | 4.4 | Good | Not Reported | |

| Dimethylformamide (DMF) | 6.4 | High | 15 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | 25 mg/mL | |

| Polar Protic | Ethanol | - | High | 25 mg/mL |

| Methanol | 5.1 | High | Not Reported | |

| Aqueous | Water | 10.2 | Very Low | 0.5 mg/mL (in 1:1 PBS buffer) |

Note: Polarity Index is a relative measure. Higher values indicate greater polarity.

Experimental Protocol: Gravimetric Solubility Determination

To obtain precise, quantitative solubility data, an empirical determination is necessary. The gravimetric method is a robust and straightforward approach.[8] This protocol ensures trustworthiness through a self-validating system of precise measurements.

Rationale for Method Selection:

The gravimetric method is chosen for its accessibility and accuracy. It does not require complex instrumentation like NMR or HPLC and relies on fundamental mass measurements, making it a reliable standard procedure.[9][10] The core principle is to create a saturated solution, separate a known volume of the supernatant, evaporate the solvent, and weigh the remaining solute.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (solute) to a series of 4 mL glass vials. An amount that ensures undissolved solid remains is crucial.

-

To each vial, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium. The time required should be determined empirically by testing at multiple time points until the measured solubility remains constant.

-

-

Phase Separation and Sampling:

-

Remove the vials from the shaker and allow them to stand undisturbed in the same temperature-controlled environment until the excess solid has fully settled, leaving a clear supernatant.

-

Carefully draw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated volumetric pipette or gas-tight syringe. To avoid disturbing the solid, insert the pipette tip just below the liquid surface.

-

Immediately pass the collected supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a pre-weighed, clean, and dry vial or dish. This step is critical to remove any microscopic, undissolved particulates.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the solute is dry. Alternatively, a gentle stream of nitrogen gas can be used to accelerate evaporation at room temperature.

-

To ensure all solvent is removed, place the vial in a desiccator under vacuum for several hours before the final weighing.

-

-

Measurement and Calculation:

-

Weigh the vial containing the dried solute on an analytical balance.

-

Calculate the mass of the dissolved solute by subtracting the initial tare weight of the vial.

-

The solubility can then be expressed in the desired units, such as mg/mL or g/100mL.

Calculation: Solubility (mg/mL) = (Mass of vial with dry solute (mg) - Tare mass of vial (mg)) / Volume of supernatant sampled (mL)

-

Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative data for this compound is scarce, a thorough analysis of its molecular structure provides a reliable predictive framework for its solubility. The compound is expected to be highly soluble in polar organic solvents, both aprotic (DMSO, DMF, DCM) and protic (ethanol, methanol), with limited solubility in non-polar hydrocarbons and very poor solubility in water. This profile is governed by the interplay between its large, non-polar Boc protecting group and the polar, hydrogen-bonding secondary amine. For applications requiring high precision, the provided gravimetric protocol offers a robust method for empirical solubility determination. This guide equips researchers with the theoretical understanding and practical methodology to confidently handle this compound in their synthetic endeavors.

References

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

-

Lumen Learning. Organic Chemistry II: Properties of amines. [Link]

-

CK-12 Foundation. Physical Properties of Amines. [Link]

-

University Handout. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Wisconsin-Madison. Polarity of Solvents. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone (YouTube Channel). How To Determine Solubility Of Organic Compounds?[Link]

-

BYJU'S. Physical Properties of Amines. [Link]

-

Quora. How can you determine the solubility of organic compounds?[Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

Burdick & Jackson. Polarity Index. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines. [Link]

-

PubChem, National Institutes of Health. 1-Boc-4-AP. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

ResearchGate. Intramolecular CH···N hydrogen bonding in piperidine (a) and pyrollidine (b) derivatives of cobalt bis(dicarbollide). [Link]

-

ElectronicsAndBooks. Crowded Piperidines with Intramolecularly Hydrogen-Bonded Nitrogen: Synthesis and Conformation Study. [Link]

-

SpringerLink. Conformations of, and NHO hydrogen bond in, piperidine-1-valeric acid and its dihydrate. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

UBPBio. 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid Safety Data Sheet. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

United Nations Office on Drugs and Crime. Substance Details 4-Anilino-1-Boc-piperidine. [Link]

-

PubChem, National Institutes of Health. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. caymanchem.com [caymanchem.com]

- 6. byjus.com [byjus.com]

- 7. Polarity Index [macro.lsu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. quora.com [quora.com]

Spectroscopic Characterization of 1-Boc-4-Allylaminopiperidine: A Predictive Technical Guide

Foreword

Molecular Structure and Rationale for Analysis

1-Boc-4-allylaminopiperidine, systematically named tert-butyl 4-(allylamino)piperidine-1-carboxylate, possesses a unique combination of functional groups that yield a distinct spectroscopic fingerprint. The structure features a piperidine ring N-substituted with a tert-butyloxycarbonyl (Boc) protecting group, and a secondary amine at the C4 position bearing an allyl group.

The analytical challenge lies in confirming the successful and selective N-allylation at the 4-amino position and ensuring the integrity of the Boc-protected piperidine scaffold. Each spectroscopic technique provides a unique piece of the structural puzzle.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the number of unique protons and carbons, their chemical environments, and connectivity.

-

IR Spectroscopy: Identifies the key functional groups present, such as the N-H bond of the secondary amine, the C=O of the carbamate (Boc group), and the C=C bond of the allyl group.

-

Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to confirm the presence of key structural motifs.

Below is a logical workflow for the comprehensive spectroscopic analysis of this molecule.

Caption: Workflow for Spectroscopic Verification.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is arguably the most informative for confirming the structure of this compound. The analysis is best performed in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The following table outlines the predicted chemical shifts (δ), multiplicities, and integration values for each unique proton.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Insights |

| Boc Group (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | This is a highly characteristic, sharp singlet for the nine equivalent protons of the tert-butyl group. Its presence is a primary indicator of the intact Boc protecting group. |

| Piperidine H2, H6 (axial) | ~2.70 - 2.90 | Multiplet (m) | 2H | These protons are adjacent to the nitrogen of the carbamate and are expected to be shifted downfield. They will likely appear as a broad multiplet due to coupling with the adjacent H3/H5 protons. |

| Piperidine H2, H6 (equatorial) | ~4.00 - 4.20 | Multiplet (m) | 2H | Deshielded significantly by the carbamate group's anisotropy. This signal is a key indicator of the Boc group's presence on the piperidine nitrogen. |

| Piperidine H3, H5 (axial) | ~1.20 - 1.40 | Multiplet (m) | 2H | These protons are in a typical aliphatic region. They will show coupling to H2/H6 and H4. |

| Piperidine H3, H5 (equatorial) | ~1.80 - 2.00 | Multiplet (m) | 2H | Shifted slightly downfield compared to their axial counterparts. |

| Piperidine H4 | ~2.60 - 2.80 | Multiplet (m) | 1H | This proton is adjacent to the allylamino group. Its chemical shift will be influenced by the nitrogen and its multiplicity will be complex due to coupling with the four adjacent H3/H5 protons. |

| Allyl -NH- | ~1.50 - 2.50 | Broad Singlet (br s) | 1H | The chemical shift of the amine proton is highly dependent on solvent, concentration, and temperature. It may exchange with trace water, leading to broadening. Its presence confirms the secondary amine. |

| Allyl -CH₂- | ~3.20 - 3.40 | Doublet of Triplets (dt) or Multiplet (m) | 2H | These protons are adjacent to the amine nitrogen and the vinyl group, shifting them downfield. They will be coupled to the -NH proton (if not exchanging) and the adjacent vinyl proton (-CH=). |

| Allyl =CH₂ | ~5.10 - 5.25 | Multiplet (m) | 2H | These are the terminal vinyl protons. They will show geminal coupling to each other and vicinal coupling to the internal vinyl proton. Two distinct signals are expected due to their diastereotopic nature. |

| Allyl -CH= | ~5.80 - 6.00 | Multiplet (m) | 1H | This internal vinyl proton will show complex splitting due to coupling with the terminal vinyl protons and the allylic -CH₂- protons. Its downfield shift is characteristic of a vinyl proton. |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides confirmation of the carbon skeleton. The presence of the Boc group and the allyl group will give rise to characteristic signals.

| Assignment | Predicted δ (ppm) | Rationale and Key Insights |

| Boc -C(CH₃)₃ | ~28.5 | A strong, characteristic signal for the three equivalent methyl carbons of the tert-butyl group. |

| Boc -C(CH₃)₃ | ~79.5 | The quaternary carbon of the Boc group. Its chemical shift is a key identifier for this protecting group. |

| Boc -C=O | ~155.0 | The carbonyl carbon of the carbamate. This downfield signal is a definitive marker for the Boc group. |

| Piperidine C2, C6 | ~43-45 | These carbons are adjacent to the nitrogen of the carbamate and are shifted accordingly. |

| Piperidine C3, C5 | ~30-32 | Typical aliphatic piperidine carbons. |

| Piperidine C4 | ~50-52 | This carbon is directly attached to the nitrogen of the allylamino group, resulting in a downfield shift compared to C3/C5. |

| Allyl -CH₂- | ~50-52 | Attached to a nitrogen, this carbon's signal will be in a similar region to the piperidine C4. 2D NMR (HSQC) would be essential to distinguish them. |

| Allyl =CH₂ | ~116-118 | The terminal carbon of the double bond. |

| Allyl -CH= | ~135-137 | The internal carbon of the double bond, shifted further downfield. |

Predicted Infrared (IR) Spectrum Analysis

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. A sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Interpretation |

| ~3300 - 3400 | N-H Stretch | Weak-Medium, Sharp | This peak is characteristic of a secondary amine. Its presence is crucial for confirming the allylamino group. |

| ~3080 | =C-H Stretch | Weak | Aromatic/vinyl C-H stretch from the allyl group. |

| 2975, 2850 | C-H Stretch | Strong | Aliphatic C-H stretching from the piperidine ring and Boc group. |

| ~1690 | C=O Stretch | Very Strong | This is the most prominent peak in the spectrum and is the hallmark of the carbamate (Boc) carbonyl group. Its high intensity and characteristic position are definitive. |

| ~1645 | C=C Stretch | Weak-Medium | Alkene stretch from the allyl group. |

| ~1420, ~1365 | C-H Bend | Medium | Characteristic bending vibrations for the t-butyl group. |

| ~1240, ~1160 | C-N Stretch / C-O Stretch | Strong | Stretching vibrations associated with the carbamate group. |

| ~990, ~915 | =C-H Bend | Medium | Out-of-plane bending (wag) vibrations for the vinyl group of the allyl moiety. |

Predicted Mass Spectrum Analysis

Mass spectrometry provides the molecular weight and key fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the molecular ion.

-

Expected Molecular Ion: For the molecular formula C₁₃H₂₄N₂O₂, the exact mass is 240.1838. In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 241.1916 . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Key Fragmentation Pathways: Under harder ionization conditions (like Electron Ionization, EI) or collision-induced dissociation (CID) in MS/MS experiments, characteristic fragmentation would be expected:

-

Loss of isobutylene (56 Da): A very common fragmentation for Boc-protected amines, leading to a fragment at m/z 185. This results from the loss of C₄H₈ from the t-butyl group.

-

Loss of the Boc group (100 Da): Cleavage of the entire t-butoxycarbonyl group (C₅H₉O₂) would yield a fragment corresponding to the 4-allylaminopiperidine cation at m/z 141.

-

Loss of the t-butyl group (57 Da): Cleavage of the C(CH₃)₃ radical gives a prominent fragment at m/z 184.

-

Caption: Predicted ESI-MS/MS Fragmentation.

Standard Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is essential.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Acquire data with a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

-

Acquire a minimum of 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire data with a relaxation delay of 2 seconds.

-

Acquire a minimum of 1024 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and speed.

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

High-Resolution Mass Spectrometry (HRMS)

-

Method: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition:

-

Acquire data in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Use an internal calibrant or post-acquisition calibration to ensure high mass accuracy (<5 ppm).

-

-

Data Analysis: Determine the m/z of the most abundant ion in the spectrum and use the instrument's software to calculate the elemental composition based on the accurate mass.

Conclusion

While experimentally obtained spectra for this compound are not widely published, a comprehensive and reliable spectroscopic profile can be predicted based on fundamental principles and data from analogous structures. The combination of a strong, sharp singlet at ~1.45 ppm (9H) in the ¹H NMR, a very strong carbonyl stretch at ~1690 cm⁻¹ in the IR, and a protonated molecular ion at m/z 241 in the ESI-MS provides a powerful and orthogonal set of data for unambiguous structural confirmation. This predictive guide serves as a robust tool for any scientist working with this important synthetic intermediate, enabling confident characterization and quality control in the absence of a pre-existing reference standard.

References

Note: As specific literature for the target compound was not found, these references provide authoritative context for the general techniques and interpretation principles discussed.

-

Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

-

Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]

-

General procedure for Boc-protection of amines. Pasala, V. K. (2016). Der Pharma Chemica, 8(17), 272-276. This article provides context on the synthesis and characterization of N-Boc protected amines. [Link]

-

PubChem Database. National Center for Biotechnology Information. This database contains spectral information for analogous compounds like 4-Amino-1-Boc-piperidine (CID 1268291), which informs the predictive analysis. [Link]

1-Boc-4-Allylaminopiperidine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 1-Boc-4-Allylaminopiperidine

Abstract

This compound is a valuable bifunctional building block in modern medicinal chemistry, prized for its unique combination of a protected piperidine core and a reactive allylamine sidechain. The integrity of this reagent is paramount for the success of multi-step syntheses, directly impacting yield, purity, and the reproducibility of downstream applications. This guide provides an in-depth analysis of the chemical liabilities inherent in its structure, outlines the primary factors that drive its degradation, and establishes field-proven protocols for its optimal storage and handling. Furthermore, we present a self-validating experimental workflow for researchers to assess the long-term stability of their own laboratory stock.

Introduction: A Molecule of Dichotomous Reactivity

This compound serves as a linchpin intermediate in the synthesis of complex nitrogen-containing scaffolds. Its utility stems from the orthogonal reactivity of its functional groups: the N-Boc (tert-butoxycarbonyl) group offers robust protection under a wide range of basic and nucleophilic conditions, while the allylamine moiety provides a handle for diverse chemical transformations.

However, the very features that make this molecule synthetically attractive also represent its primary stability challenges. The acid-labile Boc group and the oxidatively sensitive allylamine demand a carefully controlled storage and handling environment. Failure to appreciate these intrinsic liabilities can lead to the insidious creep of impurities, such as the deprotected piperidine or oxidized side-products, which can complicate subsequent reactions and purification efforts. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to preserve the fidelity of this critical reagent.

Understanding the Inherent Chemical Liabilities

The stability profile of this compound is best understood by dissecting its constituent functional groups: the N-Boc carbamate and the secondary allylamine.

The N-Boc Protecting Group: An Acid-Labile Guardian

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its general stability towards bases, nucleophiles, and reductive conditions.[1] Its removal, however, is readily achieved under acidic conditions.[2] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the tert-butyl group as a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[2][3]

This acid sensitivity is the most significant liability of the molecule. Exposure to even mild or moderate acids, including acidic chromatography conditions (e.g., eluents containing trifluoroacetic acid, TFA), can initiate deprotection.[3][4] Researchers have noted that even with 0.1% TFA in HPLC mobile phases, slow cleavage of Boc groups can occur, particularly when fractions are concentrated, increasing the effective acid concentration.[4]

The Allylamine Moiety: Susceptibility to Oxidation

The allylamine functional group contains both a nucleophilic nitrogen and an electron-rich carbon-carbon double bond. This combination makes it susceptible to oxidation. While specific data on this compound is not prevalent, the general chemistry of alkylamines and allylic systems points towards potential degradation pathways. Aliphatic amines can be oxidized by atmospheric oxygen, a process often catalyzed by light or trace metal impurities, leading to a complex mixture of products including N-oxides.[5] The allylic double bond can also be a target for oxidation, potentially leading to epoxides, diols, or cleavage products over time.

Key Factors Driving Degradation

Based on the inherent chemical liabilities, we can identify four primary environmental factors that must be controlled to ensure long-term stability.

-

Atmospheric Oxygen: The primary driver for the degradation of the allylamine moiety. Continuous exposure to air, especially in the presence of light or heat, can accelerate oxidative processes.

-

Acidity (pH): The most critical factor for the integrity of the N-Boc group. Contact with acidic surfaces, vapors (e.g., from nearby acid bottles), or solutions will cause rapid deprotection.

-

Temperature: Elevated temperatures accelerate all degradation pathways. Heat increases the rate of oxidation and can also be sufficient to cause slow decomposition over extended periods.

-

Light: UV radiation can provide the activation energy needed to initiate free-radical oxidation pathways, particularly affecting the allylamine group.

The interplay of these factors is visualized in the degradation pathway diagram below.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Data Summary: Storage Conditions

For quick reference, the optimal storage conditions are summarized in the table below. The rationale behind each recommendation is critical for establishing best practices in the laboratory.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C (Freezer or Refrigerator) | Reduces the kinetic rate of all potential degradation reactions, including oxidation and hydrolysis.[6][7] |

| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the oxidative degradation pathway of the allylamine moiety.[8] |

| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from light-induced degradation.[6] A PTFE-lined cap provides an inert sealing surface, preventing contamination and acid/base leaching. |

| Handling | Dispense under inert atmosphere; minimize time open to air; use clean implements | Prevents the introduction of atmospheric oxygen and moisture. Avoids cross-contamination with acidic residues that could catalyze Boc-group cleavage.[9] |

| Chemical Proximity | Store away from strong acids and strong oxidizing agents | Prevents accidental contact or exposure to vapors that can cause rapid decomposition.[7][8] |

Experimental Protocol: A Self-Validating Stability Assessment Workflow

Trust in a reagent's purity should be verifiable. This protocol provides a robust, self-validating system using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the stability of this compound over time. The goal is to detect the appearance of more polar degradants (like the deprotected amine) or other impurities.

Objective

To monitor the purity of a batch of this compound under defined "stressed" and "ideal" storage conditions over a set period.

Materials & Instrumentation

-

Analyte: this compound

-

HPLC System: With UV Detector (set to ~210-220 nm for carbamate/amine detection)

-

HPLC Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water (Note: Formic acid is used as a less harsh acidic modifier than TFA to achieve good peak shape without aggressively cleaving the Boc group during the analysis itself).

-

Mobile Phase B: Acetonitrile

-

Sample Vials: 2 mL amber HPLC vials

-

Solvents: HPLC-grade water, acetonitrile, and formic acid.

Step-by-Step Methodology

-

Time-Zero (T=0) Analysis:

-

Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile.

-

Dilute this stock to a working concentration of ~50 µg/mL using a 50:50 mixture of Acetonitrile and Water.

-

Inject 10 µL onto the HPLC system.

-

Run a gradient method (e.g., 10% to 95% Mobile Phase B over 15 minutes) at a flow rate of 1.0 mL/min.

-

Record the chromatogram. The main peak corresponds to the pure compound. Integrate its area and define this as 100% purity at T=0. Note any minor impurity peaks.

-

-

Sample Preparation for Stability Study:

-

"Ideal Storage" Sample: Place ~5-10 mg of the solid compound into an amber glass vial. Purge the headspace with argon or nitrogen, seal tightly with a PTFE-lined cap, and store at -20°C.

-

"Stressed Storage - Air/Light" Sample: Place ~5-10 mg of the solid into a clear glass vial. Seal the cap without purging (leaving air in the headspace) and place it on a laboratory bench exposed to ambient light and temperature.

-

"Stressed Storage - Heat" Sample: Place ~5-10 mg of the solid into an amber glass vial, purge with argon, and place it in a 40°C oven.

-

-

Time-Point Analysis (e.g., T = 1 week, 1 month, 3 months):

-

Retrieve a small amount of sample from each of the three storage conditions.

-

Prepare a ~50 µg/mL working solution from each sample as described in step 1.2.

-

Analyze each sample using the same HPLC method from step 1.4.

-

Data Analysis: Compare the chromatograms to the T=0 result. Look for:

-

A decrease in the main peak's relative area percentage.

-

The appearance of new peaks. A new, earlier-eluting (more polar) peak is a strong indicator of the deprotected 4-allylaminopiperidine.

-

-

By following this protocol, a laboratory can generate its own stability data for a specific batch of reagent, providing ultimate confidence in its suitability for synthesis.

Conclusion

The chemical integrity of this compound is governed by the inherent sensitivities of its N-Boc and allylamine functional groups. While robust under basic and neutral conditions, it is vulnerable to acid-catalyzed deprotection and oxidative degradation. Adherence to a strict storage protocol—namely, cold temperatures, an inert atmosphere, and protection from light—is non-negotiable for preserving its purity. For applications demanding the highest degree of certainty, implementing a routine analytical validation workflow, as detailed in this guide, provides a self-correcting system to ensure reproducible and successful synthetic outcomes.

References

- ResearchGate. (n.d.). Proposed pathway for the degradation of alkylamines in Pseudomonas strain BERT.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Apollo Scientific. (2023, August 3).

- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Purity Assessment of 1-(Piperidin-2-ylmethyl)piperidine.

- Fisher Scientific. (2023, October 4).

- Mitch, W. A., & Sedlak, D. L. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. Environmental Science & Technology, 42(13), 4647–4652.

- BenchChem. (2025).

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

- Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)

- ResearchGate. (2012, July 6).

- UBE. (n.d.). 1 Boc-4-(Boc-amino)

- Sigma-Aldrich. (2025, September 23).

- Fisher Scientific. (2023, September 5). tert-Butyl 4-[4-(aminomethyl)

- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.se [fishersci.se]

- 8. peptide.com [peptide.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

Synthesis of 1-Boc-4-Allylaminopiperidine from 1-Boc-4-piperidone

An In-depth Technical Guide to the

A Senior Application Scientist's Field-Proven Perspective

Foreword: The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal building block in a myriad of therapeutic agents.[1][2] Its conformational rigidity and the synthetic versatility of the amino group make it an attractive moiety for drug design. This guide provides a comprehensive, in-depth exploration of a key synthetic transformation: the synthesis of 1-Boc-4-allylaminopiperidine from 1-Boc-4-piperidone. We will dissect the nuances of this reaction, moving beyond a simple recitation of steps to an elucidation of the underlying chemical principles and practical considerations essential for success in a research and development setting.

Strategic Overview: The Value Proposition of this compound

This compound is a highly valuable intermediate for several reasons. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen ensures its stability during synthetic manipulations and can be readily removed under acidic conditions.[1] The allyl group on the secondary amine is not merely a placeholder; it is a versatile functional handle for a wide array of subsequent chemical transformations, including but not limited to, palladium-catalyzed cross-coupling reactions, Heck reactions, and olefin metathesis. This dual functionality makes it a powerful synthon for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals.[1]

The Synthetic Blueprint: Reductive Amination

The most direct and efficient route to this compound from 1-Boc-4-piperidone is through a one-pot reductive amination.[3] This elegant reaction seamlessly combines the formation of an imine or iminium ion intermediate from the ketone and amine with its subsequent reduction to the desired amine.

The Logical Workflow

The overall transformation can be visualized as a three-stage process:

Caption: High-level workflow for the reductive amination synthesis.

The Choice of Reducing Agent: A Matter of Selectivity

While several hydride reagents can effect the reduction of an imine, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this one-pot reaction.[4][5][6] Unlike more powerful reducing agents like sodium borohydride (NaBH₄), STAB is sufficiently mild to not significantly reduce the starting ketone, 1-Boc-4-piperidone.[4][5] Its selectivity for the protonated imine (iminium ion) over the ketone is a key advantage, allowing for the reaction to be performed in a single pot, which improves efficiency and yield.[5][7]

In the Trenches: A Detailed Experimental Protocol

This protocol is a robust and scalable procedure that has been successfully implemented in various laboratory settings.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 1-Boc-4-piperidone | 199.27 | 10.0 g | 1.0 |

| Allylamine | 57.09 | 4.3 mL | 1.2 |

| Sodium Triacetoxyborohydride | 211.94 | 12.8 g | 1.2 |

| Glacial Acetic Acid | 60.05 | 2.9 mL | 1.0 |

| Dichloromethane (DCM) | - | 200 mL | - |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-Boc-4-piperidone (10.0 g) in dichloromethane (200 mL).

-

Amine and Catalyst Addition: To the stirred solution, add allylamine (4.3 mL, 1.2 eq.) followed by glacial acetic acid (2.9 mL, 1.0 eq.). The acetic acid serves as a crucial catalyst for the formation of the iminium ion.

-

Iminium Ion Formation: Allow the mixture to stir at room temperature for approximately 30-60 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (12.8 g, 1.2 eq.) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, typically a pale yellow oil, can be purified by flash column chromatography on silica gel to yield the pure this compound.

Under the Hood: The Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Caption: Detailed mechanism of reductive amination.

The reaction proceeds in two main stages:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the allylamine on the carbonyl carbon of the 1-Boc-4-piperidone, forming a hemiaminal intermediate. In the presence of acetic acid, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent dehydration yields the electrophilic iminium ion.[8]

-

Reduction: The sodium triacetoxyborohydride then delivers a hydride ion to the carbon of the iminium ion, reducing it to the final secondary amine product.[5] The steric bulk and electron-withdrawing acetate groups of STAB temper its reactivity, contributing to its selectivity.[5]

Navigating Challenges: A Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Action(s) |

| Incomplete reaction | - Insufficient reaction time- Decomposed reducing agent- Inadequate acid catalysis | - Extend reaction time and monitor by TLC/LC-MS.- Use a fresh bottle of sodium triacetoxyborohydride.- Ensure the stoichiometric amount of acetic acid is added. |

| Low Yield | - Inefficient workup/extraction- Product loss during purification | - Perform multiple extractions of the aqueous layer.- Optimize the solvent system for column chromatography. |

| Formation of dialkylated product | - Reaction of the product with the starting ketone | - Use a slight excess of the amine to drive the initial imine formation. |

| Reduction of starting ketone | - Use of a non-selective reducing agent | - Ensure the use of sodium triacetoxyborohydride, not sodium borohydride. |

Concluding Remarks

The synthesis of this compound via reductive amination of 1-Boc-4-piperidone is a robust and highly efficient transformation that is central to the construction of more complex, biologically active molecules. By grasping the nuances of the reaction mechanism, making informed choices about reagents, and adhering to a well-defined protocol, researchers can confidently and reproducibly synthesize this valuable intermediate. This guide is intended to serve as a practical resource, empowering scientists to leverage this powerful synthetic tool in their drug discovery and development endeavors.

References

- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube.

- 1-Boc-4-aminopiperidine-4-carboxylic acid.Chem-Impex.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- 1-Boc-4-AP.Wikipedia.

- Sodium triacetoxyborohydride.Organic Chemistry Portal.

- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.Journal of Chemical Education.

- Myers Chem 115: Reductive Amination.Harvard University.

- Reductive amination.Wikipedia.

- Troubleshooting reductive amination.ResearchGate.

- Question about reductive amination reaction procedure.Reddit.

- What's wrong with my reductive amination?Reddit.

- Reductive Amination.Chemistry Steps.

- Method for synthesizing 1-boc-4-aminopiperidine.Google Patents.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone.Defense Technical Information Center.

- 1-N-Boc-4-(Phenylamino)piperidine synthesis.ChemicalBook.

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.PubMed.

- Synthesis of N-Substituted piperidines from piperidone.ResearchGate.

- The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.ARKIVOC.

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.Journal of Chemical and Pharmaceutical Research.

- The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide.Benchchem.

- Technical Support Center: Regioselective Synthesis of N-(4-chlorophenyl)piperidin-4-amine Derivatives.Benchchem.

- 1-Boc-4-AP | C16H24N2O2 | CID 1491502.PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

A Technical Guide to 1-Boc-4-Allylaminopiperidine: A Versatile Intermediate for Modern Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of approved therapeutics.[1] Its saturated, three-dimensional nature offers distinct advantages over flat aromatic systems in achieving specific and high-affinity interactions with biological targets.[2] This guide focuses on a particularly versatile derivative, 1-Boc-4-allylaminopiperidine , a synthetic intermediate engineered for maximal synthetic utility. Possessing three distinct and orthogonally reactive functional groups—a Boc-protected piperidine nitrogen, a nucleophilic secondary amine, and a versatile allyl group—this molecule serves as a powerful building block for constructing complex molecular architectures and diverse compound libraries. We will explore its synthesis, delineate the strategic manipulation of its functional handles, and illustrate its application in the rational design of novel chemical entities for drug discovery.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical science, integral to the structure of drugs across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise tuning of pharmacological properties. The 4-aminopiperidine motif, in particular, is a frequently employed building block, providing a key vector for introducing diversity and modulating physicochemical properties such as solubility and basicity.[4]

This compound advances this concept by incorporating two crucial functionalities:

-

The tert-butoxycarbonyl (Boc) group: A robust and reliable protecting group for the piperidine nitrogen, which is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions. This allows for late-stage functionalization of the core ring system.

-

The Allyl group: Far more than a simple alkyl substituent, the allyl group is a synthetically rich handle. Its double bond can be selectively transformed into a wide array of other functional groups, including alcohols, aldehydes, ketones, and carboxylic acids, or used in carbon-carbon bond-forming reactions.

This trifunctional topology makes this compound an ideal intermediate for combinatorial chemistry and the efficient synthesis of complex target molecules.

Physicochemical and Spectroscopic Profile